N-(2,6-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
The compound N-(2,6-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thieno[3,2-d]pyrimidin-4-one derivative featuring a 2,6-dimethylphenyl acetamide moiety and a 7-(4-methoxyphenyl) substituent. The 4-methoxyphenyl group enhances lipophilicity and may influence binding interactions, while the 2,6-dimethylphenyl substituent likely contributes to steric effects and metabolic stability.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-14-5-4-6-15(2)20(14)25-19(27)11-26-13-24-21-18(12-30-22(21)23(26)28)16-7-9-17(29-3)10-8-16/h4-10,12-13H,11H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSHPWBZSOLLHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic compound belonging to the thieno[3,2-d]pyrimidine family. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C23H21N3O3S
- Molecular Weight : 419.5 g/mol
- CAS Number : 1207011-85-5
The compound's structure features a thienopyrimidine core, which is known for various biological activities including anti-cancer and anti-parasitic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thienopyrimidine structure allows it to engage in various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular functions.
- Receptor Modulation : It can interact with receptors that regulate cell signaling and proliferation.
- Allosteric Modulation : Research indicates that the compound may act as an allosteric modulator, influencing the activity of proteins by binding to sites other than the active site.
Antiparasitic Activity
Recent studies have demonstrated the antiparasitic potential of compounds within the thienopyrimidine class, including this compound. For example:
- A study evaluated a series of thienopyrimidine derivatives against Leishmania panamensis, showing promising results with effective concentrations (EC50) below 10 μM, indicating strong antiparasitic activity .
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Research focusing on similar thienopyrimidine derivatives revealed their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
- Antileishmanial Activity :
- Cytotoxicity Assays :
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Biological Activity | EC50 (μM) |
|---|---|---|---|
| This compound | C23H21N3O3S | Antiparasitic, Anticancer | <10 |
| 6,7-Dimethoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one | C20H20O5 | Antioxidant | 15 |
| 5-(4-methoxyphenyl)-2-pyrimidinyl]-1,1-dimethylguanidine | C12H16N4O2 | Anticancer | 8 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
Compound 24 ():
- Structure: Features a pyrido-fused thieno[2,3-d]pyrimidinone core with a phenylamino group and an acetylated amine.
- Key Differences: The pyrido ring increases rigidity compared to the simpler thieno[3,2-d]pyrimidinone in the target compound. The phenylamino group (vs. 4-methoxyphenyl) introduces different electronic properties.
- Physicochemical Data: Melting point: 143–145°C (lower than analogues with halogen substituents). Yield: 73% (moderate). IR/NMR: Strong C=O stretches at 1,730 and 1,690 cm⁻¹, consistent with acetamide and pyrimidinone carbonyls .
Compound 5.6 ():
- Structure : A dihydropyrimidin-2-yl thioacetamide with a 2,3-dichlorophenyl group.
- The dichlorophenyl group (electron-withdrawing) contrasts with the target’s electron-donating 4-methoxyphenyl.
- Physicochemical Data :
Compound 12 ():
- Structure: Contains a thieno[2,3-d]pyrimidin-4-one core with a 4-methoxyphenyl group and a para-substituted acetamide.
- Key Differences : The thiophene ring’s position (2,3-d vs. 3,2-d in the target) alters electronic distribution. The absence of a 2,6-dimethylphenyl group reduces steric hindrance.
- Physicochemical Data :
Comparative Analysis Table
Structure-Activity Relationship (SAR) Insights
- Electron-Donating vs.
- Steric Effects : The 2,6-dimethylphenyl group in the target likely increases metabolic stability compared to less hindered analogues like Compound 12.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of thieno[3,2-d]pyrimidinone intermediates with acetamide derivatives. For example, coupling 7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidine with 2-chloro-N-(2,6-dimethylphenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C yields the target compound . Optimization strategies include:
- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity.
- Solvent selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates.
- Temperature control : Gradual heating (e.g., 80°C → 100°C) reduces side reactions.
Yields of ~60–75% are achievable, as seen in analogous thieno[2,3-d]pyrimidine syntheses .
Q. What spectroscopic techniques are critical for structural characterization, and what key data should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Identify substituent environments. For example, the methoxyphenyl group shows a singlet at δ ~3.77 ppm (OCH₃) and aromatic protons at δ 6.96–7.58 ppm . The thieno-pyrimidine core exhibits distinct pyrimidine protons (δ 7.78–8.62 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ peaks at m/z ~450–500) and purity .
- IR Spectroscopy : Detect carbonyl (C=O, ~1640–1680 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) groups .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In vitro assays : Use MTT or SRB assays to test anti-proliferative activity against cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 1–100 µM .
- Dose-response curves : Calculate IC₅₀ values using nonlinear regression models.
- Control compounds : Include reference drugs (e.g., doxorubicin) to benchmark activity .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of dust/aerosols .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational docking studies predict the compound’s interaction with biological targets like VEGFR-2?
- Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger Suite with Lamarckian genetic algorithms for flexible ligand docking .
- Preparation : Optimize the compound’s 3D structure (e.g., Gaussian 09 DFT calculations) and assign partial charges.
- Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC₅₀ values. Discrepancies >20% may require re-evaluating protonation states or water-mediated interactions .
Q. What strategies resolve low regioselectivity during the synthesis of thieno-pyrimidine intermediates?
- Methodological Answer :
- Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer reactivity at the 4-oxo position .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 12 hrs) to minimize side products .
- Chromatographic monitoring : Use TLC/HPLC to track intermediate formation and adjust stoichiometry dynamically .
Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Data triangulation : Cross-validate with orthogonal assays (e.g., SPR for binding affinity, Western blot for target inhibition) .
- Solubility adjustments : Test DMSO concentration effects; >1% may artifactually inhibit cellular uptake .
- Conformational analysis : Perform molecular dynamics simulations (e.g., GROMACS) to assess binding pose stability over 100 ns trajectories .
Q. What mechanistic studies elucidate the compound’s pharmacological effects beyond cytotoxicity?
- Methodological Answer :
- Pathway analysis : Use RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Enzyme inhibition assays : Test direct inhibition of kinases (e.g., VEGFR-2) via ADP-Glo™ assays .
- In vivo models : Evaluate pharmacokinetics (e.g., Cmax, t½) in rodents and correlate with tumor growth inhibition in xenografts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
